

Comparative Analysis of 4-Bromopyridazine Hydrobromide Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Bromopyridazine Hydrobromide

Cat. No.: B1146793

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This guide provides a comparative overview of the characterization and potential applications of **4-Bromopyridazine Hydrobromide** and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document summarizes key data and experimental methodologies to facilitate further research and development in this area. While direct comparative studies on a series of **4-Bromopyridazine Hydrobromide** derivatives are limited in publicly available literature, this guide compiles relevant data from studies on closely related pyridazine and brominated heterocyclic compounds to provide a representative comparison.

Physicochemical Properties of 4-Bromopyridazine Hydrobromide

4-Bromopyridazine hydrobromide serves as a key intermediate in the synthesis of various heterocyclic compounds.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	1220039-64-4	[2] [3] [4]
Molecular Formula	C ₄ H ₄ Br ₂ N ₂	[4]
Molecular Weight	239.90 g/mol	[3]
Appearance	Solid	[4]
Purity	≥95%	[3]
Storage	Inert atmosphere, store in freezer, under -20°C	[4]
Solubility	DMSO (Slightly), Methanol (Slightly), Water (Slightly)	[1]
Primary Use	Preparation of γ-secretase modulators	[1]

Representative Comparison of Brominated Pyridazine and Related Derivatives

Due to the limited availability of comprehensive studies on a series of **4-Bromopyridazine Hydrobromide** derivatives, the following table presents a representative comparison of various brominated and pyridazine-containing compounds to illustrate the types of data valuable for comparative analysis. This data is compiled from various sources and should be considered illustrative rather than a direct comparison of a homologous series.

Compound ID	Structure	Molecular Weight (g/mol)	Melting Point (°C)	Bioactivity (IC ₅₀ /MIC)	Characterization Methods
4-Bromopyridazine	C ₄ H ₃ BrN ₂	158.98	Not specified	Not specified	NMR, IR, Mass Spec
Compound 7 (Pyridazinone derivative)	Not specified	Not specified	Not specified	3.74–8.92 μM (MIC against S. aureus, P. aeruginosa, A. baumannii)	¹ H NMR, ¹³ C NMR, FT-IR, ESI-MS[5]
Compound 13 (Pyridazinone derivative)	Not specified	Not specified	Not specified	3.74–8.92 μM (MIC against S. aureus, P. aeruginosa, A. baumannii)	¹ H NMR, ¹³ C NMR, FT-IR, ESI-MS[5]
Compound 5g (Oxindole-pyridyl derivative)	Not specified	Not specified	Not specified	Cytotoxic (OVCAR-4), Cytostatic (17 cell lines)	Not specified[6]
Compound 12d (Quinoline-oxadiazole derivative)	Not specified	Not specified	Not specified	0.18 μM (IC ₅₀ , EGFR)	Not specified[7]
Compound 7d (Phenoxazine derivative)	C ₂₁ H ₁₉ O ₄ N ₄	156–159	3–870 nM (IC ₅₀ , Class II HDAC)	¹ H-NMR, ¹³ C-NMR, HR-ESI-MS[8]	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for the synthesis and characterization of pyridazine derivatives, based on common practices found in the literature.

General Synthesis of Pyridazinone Derivatives

A common method for synthesizing pyridazinone derivatives involves the condensation of a pyridazin-3(2H)-one with an aromatic aldehyde.^[5]

- To a mixture of pyridazin-3(2H)-one (1 mmol) and sodium methoxide (1.2 mmol) in 30 mL of dry ethanol, the desired aromatic aldehyde (1 mmol) is added dropwise.
- The mixture is refluxed for 6 hours and then stirred overnight at room temperature.
- After cooling, the mixture is acidified with concentrated HCl.
- The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

To further derivatize, the resulting compound can be condensed with ethyl bromoacetate and then hydrolyzed to the corresponding carboxylic acid.^[5]

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO- d_6 or CDCl_3 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets. Characteristic peaks are reported in wavenumbers (cm^{-1}).
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compounds.
- Melting Point (MP): Melting points are determined using a capillary melting point apparatus and are uncorrected.

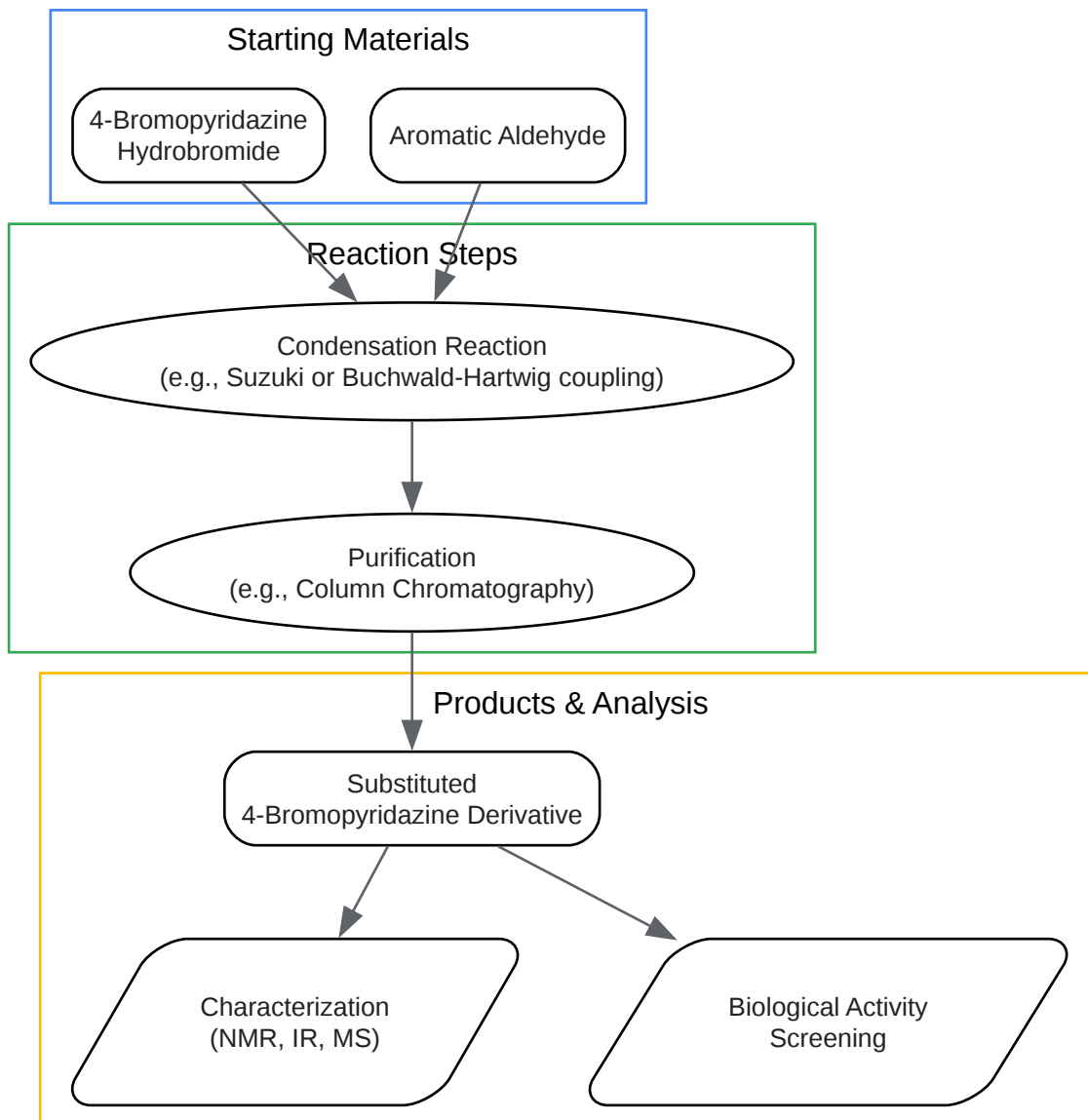
Biological Activity Assays

- **Antimicrobial Activity (MIC Determination):** The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Compounds are serially diluted in 96-well plates containing microbial culture in an appropriate broth. The MIC is defined as the lowest concentration of the compound that inhibits visible growth after incubation.^[5]
- **Anticancer Activity (MTT Assay):** Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Visualizations

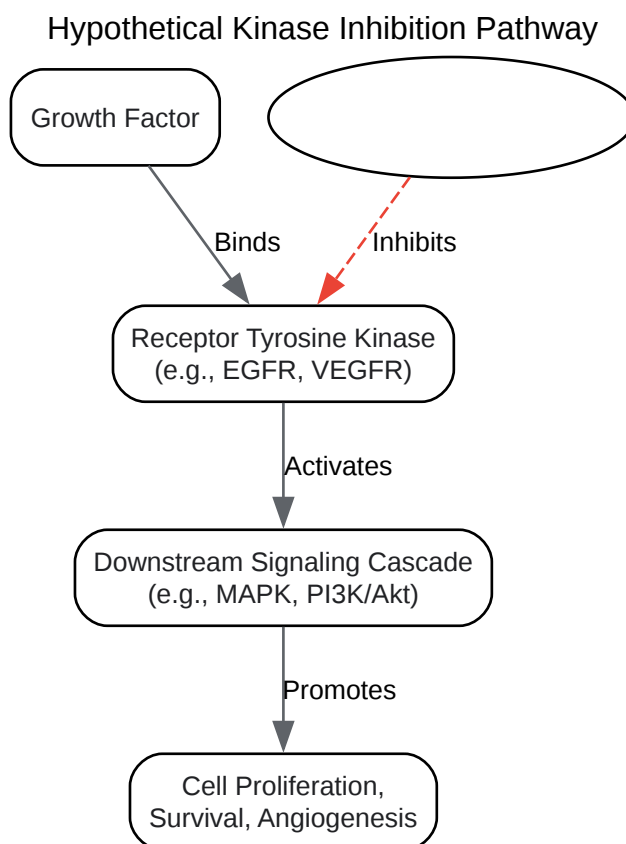
The following diagrams illustrate a general synthetic workflow and a potential signaling pathway that could be targeted by 4-Bromopyridazine derivatives, based on their reported use in developing kinase inhibitors.

General Synthesis Workflow for Pyridazine Derivatives



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Caption: General workflow for the synthesis and evaluation of 4-Bromopyridazine derivatives.



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Caption: Potential mechanism of action for a 4-Bromopyridazine derivative as a kinase inhibitor.

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